
H4R antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-621360-A, also known as Thieno[2,3-d]pyrimidin-4-amine, 5-(4-chlorophenyl)-N-methyl-N-(1-methyl-4-piperidinyl)-, is a chemical compound with the molecular formula C19H21ClN4S and a molecular weight of 372.91 g/mol . This compound is primarily used in scientific research and is known for its role as a histamine-4 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-621360-A involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the 4-chlorophenyl group and the N-methyl-N-(1-methyl-4-piperidinyl) moiety are carried out through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for WAY-621360-A are not widely documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-621360-A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[2,3-d]pyrimidine core or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
WAY-621360-A has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a histamine-4 receptor antagonist, which is relevant in inflammatory and allergic responses.
Medicine: Investigated for potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mécanisme D'action
WAY-621360-A exerts its effects by antagonizing the histamine-4 receptor. This receptor is involved in the regulation of immune responses, and its inhibition can lead to reduced inflammation and allergic reactions. The compound binds to the receptor, preventing histamine from activating it, thereby modulating the downstream signaling pathways involved in immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Histamine-4 receptor antagonists: Other compounds in this category include JNJ-7777120 and VUF-6002.
Uniqueness
WAY-621360-A is unique due to its specific substituents, which confer distinct pharmacological properties. Its high affinity for the histamine-4 receptor and its ability to modulate immune responses make it a valuable tool in research .
Propriétés
Formule moléculaire |
C19H21ClN4S |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21ClN4S/c1-23-9-7-15(8-10-23)24(2)18-17-16(11-25-19(17)22-12-21-18)13-3-5-14(20)6-4-13/h3-6,11-12,15H,7-10H2,1-2H3 |
Clé InChI |
IYOAEBAARGYYSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
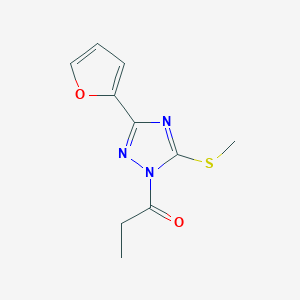
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B10817034.png)
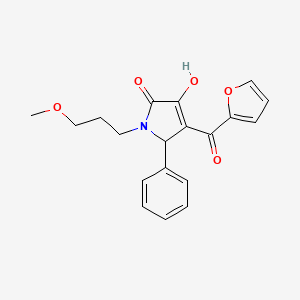

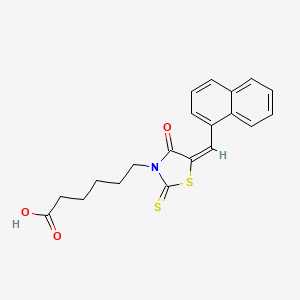
![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
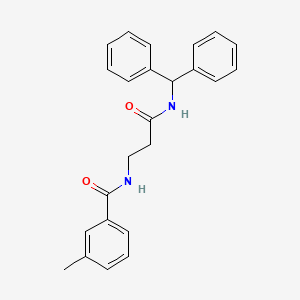
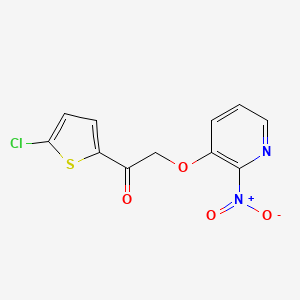
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
